![molecular formula C11H16N2 B1460706 N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine CAS No. 959237-27-5](/img/structure/B1460706.png)
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine
Overview
Description
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine is a unique chemical compound with a molecular weight of 176.26 and a molecular formula of C11H16N2 . It is a useful research chemical and is often used as a building block in scientific research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCNCc1ccc2CN(C)Cc2c1
. This indicates that the compound contains a central isoindole ring, with a methyl group and a methanamine group attached to it . Physical And Chemical Properties Analysis
This compound has a boiling point of 247.6 ℃ at 760 mmHg and a density of 1.029 g/cm^3 . It is a solid at room temperature and has a logP value of 1.68020, indicating its relative lipophilicity .Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of many drugs. Selective inhibitors are used to understand the contribution of specific CYP isoforms to drug metabolism, potentially reducing drug-drug interactions. Chemical inhibitors like 2-phenyl-2-(1-piperidinyl)propane (PPP) for CYP2B6 and ketoconazole for CYP3A4 highlight the importance of identifying selective inhibitors to predict drug interactions and metabolism pathways in human liver microsomes (Khojasteh et al., 2011).
DNA Methyltransferase Inhibition
DNA methyltransferases (DNMTs) play a significant role in epigenetic modifications, influencing gene expression and potentially contributing to the development of cancer. DNMT inhibitors, such as 5-azacytidine, have shown promise in reactivating tumor suppressor genes and exerting antitumor effects, although their efficacy varies across cancer types (Goffin & Eisenhauer, 2002).
Methionine Salvage Pathway
The methionine salvage pathway is crucial for recycling methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. This pathway is essential for the biosynthesis of S-adenosylmethionine (SAM), a critical methyl donor in numerous methylation reactions necessary for plant growth and development (Sauter et al., 2013).
N6-Methyladenosine (m6A) Modification
m6A is the most prevalent internal modification in eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, transport, translation, and degradation. The dynamic regulation of m6A, mediated by methyltransferases like METTL3, demethylases, and binding proteins, is crucial for various biological processes and disease states, including cancer (Chang et al., 2022).
properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-dihydroisoindol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-6-9-3-4-10-7-13(2)8-11(10)5-9/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFNQUISYJYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(CN(C2)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650824 | |
Record name | N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine | |
CAS RN |
959237-27-5 | |
Record name | N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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